molecular formula C15H24N4 B2828297 4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline CAS No. 2097866-70-9

4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2828297
CAS No.: 2097866-70-9
M. Wt: 260.385
InChI Key: QDUFSXVEJWAOJA-UHFFFAOYSA-N
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Description

4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that features a piperazine ring substituted with an isopropyl group and a tetrahydroquinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(Propan-2-yl)piperazine with a suitable quinazoline derivative in the presence of a catalyst can yield the desired compound. The reaction conditions often involve refluxing in a suitable solvent such as dimethylformamide (DMF) or toluene, with the addition of a base like sodium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives can be synthesized using halogenating agents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic benefits. Its combination of a piperazine ring with a tetrahydroquinazoline moiety sets it apart from other similar compounds, providing a unique scaffold for drug development and research.

Properties

IUPAC Name

4-(4-propan-2-ylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4/c1-12(2)18-7-9-19(10-8-18)15-13-5-3-4-6-14(13)16-11-17-15/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUFSXVEJWAOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC=NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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